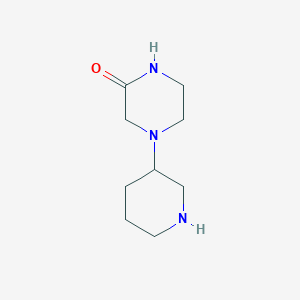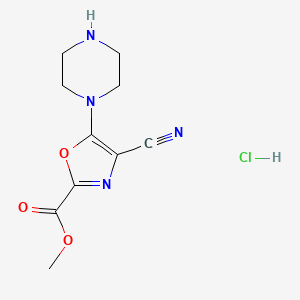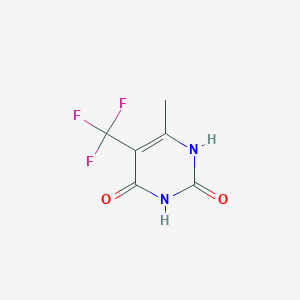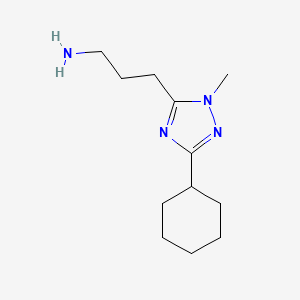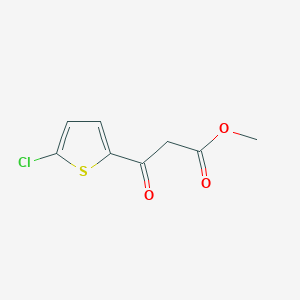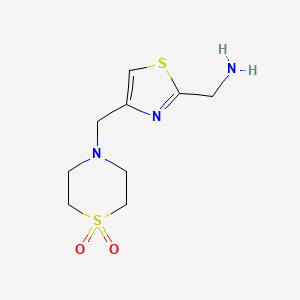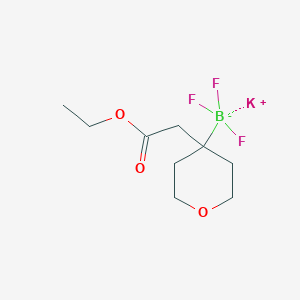
Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by its stability under oxidative conditions and its ability to participate in a wide range of chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide typically involves the reaction of a boronic acid or ester with potassium fluoride and a suitable organic substrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
Potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium [4-(2-ethoxy-2-oxoethyl)ox
Propiedades
Fórmula molecular |
C9H15BF3KO3 |
|---|---|
Peso molecular |
278.12 g/mol |
Nombre IUPAC |
potassium;[4-(2-ethoxy-2-oxoethyl)oxan-4-yl]-trifluoroboranuide |
InChI |
InChI=1S/C9H15BF3O3.K/c1-2-16-8(14)7-9(10(11,12)13)3-5-15-6-4-9;/h2-7H2,1H3;/q-1;+1 |
Clave InChI |
YVBVVDHMXIOAEP-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1(CCOCC1)CC(=O)OCC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)
![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride](/img/structure/B13479910.png)
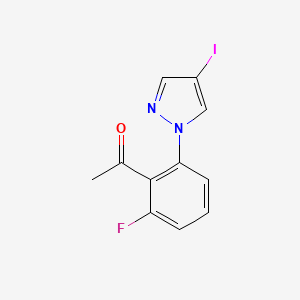
![2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13479924.png)



